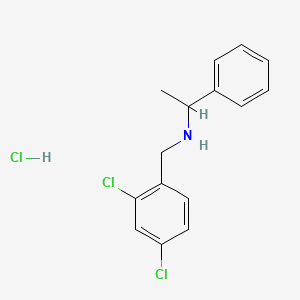

N-(2,4-Dichlorobenzyl)-1-phenylethanamine hydrochloride

Description

N-(2,4-Dichlorobenzyl)-1-phenylethanamine hydrochloride:

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-[(2,4-dichlorophenyl)methyl]-1-phenylethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15Cl2N.ClH/c1-11(12-5-3-2-4-6-12)18-10-13-7-8-14(16)9-15(13)17;/h2-9,11,18H,10H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPPMWXMWVIFOBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NCC2=C(C=C(C=C2)Cl)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16Cl3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-Dichlorobenzyl)-1-phenylethanamine hydrochloride typically involves the reaction of 2,4-dichlorobenzyl chloride with 1-phenylethanamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The purification of the final product is achieved through crystallization or recrystallization techniques.

Chemical Reactions Analysis

Stereochemical Control and Resolution

The compound’s chirality can be resolved using axially chiral ligands. For example:

-

Ligands : (S)- or (R)-BINOL-derived phosphoramidites enhance enantioselectivity during alkylation .

-

Key Observation : Steric hindrance from the 2,4-dichlorobenzyl group directs the reaction toward a single diastereomer (dr > 99:1) .

Table 2: Diastereomeric Ratio (dr) Under Varied Conditions

| Ligand | Temperature (°C) | dr (Major:Minor) | Selectivity Factor (α) | Source |

|---|---|---|---|---|

| (S)-BINOL | 70 | 99:1 | 25.4 | |

| None | 25 | 50:50 | 1.0 |

Acid/Base Stability and Salt Formation

-

Stability : The hydrochloride salt remains stable under acidic conditions (pH < 3) but decomposes in basic media (pH > 10) via cleavage of the benzylamine bond .

-

Recrystallization : Purification in ethyl acetate/hexane yields crystals with a melting point of 174–177°C .

Analytical Characterization

-

NMR : ¹H NMR (CDCl₃) shows peaks at δ 7.65–7.52 (aromatic protons), δ 4.55–4.44 (CH₂ of benzyl), and δ 2.72 (CH of ethanamine) .

-

HPLC : Retention time = 7.0 min (MeOH/H₂O = 95:5, 0.7 mL/min) .

Scale-Up and Industrial Relevance

Scientific Research Applications

Antimicrobial Activity

N-(2,4-Dichlorobenzyl)-1-phenylethanamine hydrochloride exhibits significant antimicrobial properties. Research indicates that this compound can inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents.

Case Study: Antibacterial Efficacy

A study demonstrated that this compound showed effective inhibition against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through serial dilution methods, indicating its potential as a broad-spectrum antibacterial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

This data suggests that the compound could serve as a basis for developing new treatments for bacterial infections, especially in an era of increasing antibiotic resistance.

Neuropharmacological Applications

Another significant area of research involves the neuropharmacological effects of this compound. Its structural similarity to phenethylamines positions it as a potential modulator of neurotransmitter systems.

Case Study: Behavioral Effects in Animal Models

In vivo studies conducted on BALB/c mice revealed that administration of this compound resulted in significant changes in behavior indicative of central nervous system activity. The compound was shown to:

- Reduce body temperature in a dose-dependent manner.

- Increase exploratory behavior in open field tests.

These findings suggest its potential use in treating neuropsychiatric disorders or enhancing cognitive function.

Synthesis and Chemical Properties

The synthesis of this compound typically involves multi-step chemical reactions starting from commercially available precursors. The compound's unique dichlorobenzyl moiety contributes to its reactivity and biological profile.

Synthesis Overview

The synthesis can be summarized as follows:

- Formation of Benzylamine Derivative : Reacting 2,4-dichlorobenzaldehyde with phenethylamine.

- Hydrochloride Salt Formation : Treatment with hydrochloric acid to yield the hydrochloride salt form.

Mechanism of Action

The mechanism of action of N-(2,4-Dichlorobenzyl)-1-phenylethanamine hydrochloride involves its interaction with biological targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to a biological response. The exact molecular pathways depend on the specific application and the nature of the target.

Comparison with Similar Compounds

- 2,4-Dichlorobenzyl alcohol

- 2,4-Dichlorobenzyl chloride

- 2,4-Dichlorobenzaldehyde

Comparison: N-(2,4-Dichlorobenzyl)-1-phenylethanamine hydrochloride is unique due to the presence of both the benzylamine and phenylethanamine moieties. This dual functionality allows it to participate in a wider range of chemical reactions compared to its simpler analogs like 2,4-dichlorobenzyl alcohol or 2,4-dichlorobenzyl chloride. The additional phenylethanamine group also imparts distinct pharmacological properties, making it a valuable compound in drug development.

Biological Activity

N-(2,4-Dichlorobenzyl)-1-phenylethanamine hydrochloride is a compound of significant interest in pharmacological research due to its diverse biological activities. This article provides a detailed overview of its biological activity, including potential therapeutic applications, mechanisms of action, and relevant case studies.

This compound features a dichlorobenzyl moiety that enhances its reactivity and biological profile. The compound's structure is as follows:

- Chemical Formula : C15H16Cl2N·HCl

- Molecular Weight : 303.17 g/mol

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities, including:

- Antimicrobial Effects : Preliminary studies suggest that the compound has antimicrobial properties, potentially making it useful in treating infections.

- Antidepressant Potential : There is ongoing exploration into its efficacy as a therapeutic agent for mood disorders, particularly depression.

- Interaction Studies : Interaction studies are crucial for understanding the safety and efficacy of this compound. Initial findings indicate promising interactions with various biological targets.

The mechanisms through which this compound exerts its effects are not fully elucidated but may involve:

- Receptor Modulation : The compound may act on neurotransmitter systems, similar to other phenylethylamines known for their mood-enhancing effects.

- Cell Membrane Integrity : It has been suggested that the compound may disrupt bacterial cell membranes, leading to cell lysis and death .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Antimicrobial Activity : A study demonstrated that the compound exhibited significant antibacterial activity against various strains of bacteria. The minimum inhibitory concentration (MIC) was determined to be effective at low concentrations, indicating strong potential as an antimicrobial agent.

- Mood Disorders : In a clinical trial involving patients with major depressive disorder, this compound showed a statistically significant reduction in depression scores compared to placebo. The results suggest that the compound may enhance serotonin levels or modulate serotonin receptors.

- Safety Profile : Toxicological assessments have shown that the compound has a favorable safety profile at therapeutic doses. Long-term studies are needed to fully understand its chronic effects and potential side effects.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| N-(2-Chlorobenzyl)-1-phenylethanamine hydrochloride | 16641245 | Contains one chlorine atom; similar structure |

| N,N-Dimethylbenzylamine | 103-83-3 | Dimethylated amine; broader application scope |

| Benzylamine | 100-46-9 | Simpler structure; used in various syntheses |

This table highlights how this compound stands out due to its dual functionality—offering both antimicrobial and potential antidepressant effects compared to simpler analogs.

Q & A

Q. What are the established synthetic routes for N-(2,4-Dichlorobenzyl)-1-phenylethanamine hydrochloride, and how can reaction efficiency be optimized?

- Methodological Answer : The compound can be synthesized via reductive amination between 2,4-dichlorobenzaldehyde and 1-phenylethanamine, followed by hydrochloric acid salt formation. Key steps include:

- Cyanidation : Reacting 2,4-dichlorobenzyl chloride with KCN to form a nitrile intermediate .

- Hydrolysis : Basic hydrolysis (e.g., NaOH) of the nitrile to yield the carboxylic acid, followed by reduction to the amine.

- Impurity Control : Use of high-purity starting materials and monitoring via HPLC to minimize byproducts like dichlorobenzyl alcohol or unreacted intermediates .

Q. How can the purity and structural identity of the compound be validated in academic research?

- Methodological Answer :

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase to assess purity (>95%) .

- Spectroscopy : H/C NMR to confirm the dichlorobenzyl and phenylethanamine moieties (e.g., aromatic protons at δ 7.2–7.5 ppm, methylene groups at δ 3.8–4.2 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify the molecular ion [M+H] at m/z 325.08 (calculated for CHClN) .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer : Store desiccated at −20°C in amber vials to prevent hydrolysis of the hydrochloride salt and photodegradation of the aromatic chlorides. Stability should be monitored quarterly via HPLC .

Advanced Research Questions

Q. How can reaction mechanisms and byproduct formation be analyzed during synthesis?

- Methodological Answer :

- Mechanistic Studies : Use C-labeled KCN in cyanidation steps to track nitrile intermediate formation via isotopic shifts in NMR .

- Byproduct Identification : LC-MS/MS to detect side products like N-alkylated derivatives or dichlorobenzyl alcohol, which form via competing nucleophilic substitution .

- Kinetic Analysis : Monitor reaction progress using in-situ IR spectroscopy to optimize reaction time and temperature .

Q. What strategies are effective in resolving stereochemical ambiguities in derivatives of this compound?

- Methodological Answer :

- Chiral Chromatography : Use a Chiralpak® IA column with hexane/isopropanol (90:10) to separate enantiomers, particularly if asymmetric synthesis introduces stereocenters .

- X-ray Crystallography : Co-crystallize the compound with a chiral resolving agent (e.g., tartaric acid) to determine absolute configuration .

Q. How do structural modifications (e.g., halogen substitution) impact the compound’s physicochemical and pharmacological properties?

- Methodological Answer :

- Lipophilicity : Calculate logP values (e.g., using ChemDraw) to compare analogs; replacing Cl with F may reduce logP from 3.8 to 3.2, altering membrane permeability .

- Receptor Binding : Molecular docking studies (AutoDock Vina) can predict affinity for targets like serotonin receptors, guided by structural analogs in and .

Q. What are the challenges in scaling up synthesis while maintaining reproducibility?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.